BenchChemオンラインストアへようこそ!

ethyl N-(2-chlorobut-3-ynyl)carbamate

Butyrylcholinesterase inhibition Carbamate SAR Alzheimer's disease pharmacology

Ethyl N-(2-chlorobut-3-ynyl)carbamate (CAS 107445-07-8) is a synthetic alkynyl carbamate that functions as a pseudo-irreversible inhibitor of butyrylcholinesterase (BuChE). The compound is characterized by a 2-chlorobut-3-ynyl warhead that carbamylates the active-site serine of BuChE, conferring tunable inhibition kinetics.

Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
CAS No. 107445-07-8
Cat. No. B011757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(2-chlorobut-3-ynyl)carbamate
CAS107445-07-8
SynonymsCarbamic acid, (2-chloro-3-butynyl)-, ethyl ester (9CI)
Molecular FormulaC7H10ClNO2
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESCCOC(=O)NCC(C#C)Cl
InChIInChI=1S/C7H10ClNO2/c1-3-6(8)5-9-7(10)11-4-2/h1,6H,4-5H2,2H3,(H,9,10)
InChIKeyGCKSFVPIKQXRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(2-chlorobut-3-ynyl)carbamate (CAS 107445-07-8) – Baseline Identity and Key Differentiators for BuChE-Targeted Research


Ethyl N-(2-chlorobut-3-ynyl)carbamate (CAS 107445-07-8) is a synthetic alkynyl carbamate that functions as a pseudo-irreversible inhibitor of butyrylcholinesterase (BuChE). The compound is characterized by a 2-chlorobut-3-ynyl warhead that carbamylates the active-site serine of BuChE, conferring tunable inhibition kinetics [1][2]. Unlike simple alkyl or aryl carbamates, the chlorinated alkyne moiety introduces distinct electronic and steric properties that influence both potency and residence time on the enzyme, making it a relevant molecular probe for structure–activity relationship (SAR) studies in neuropharmacology.

Ethyl N-(2-chlorobut-3-ynyl)carbamate (CAS 107445-07-8) – Why In-Class Carbamate Interchangeability Breaks Down at the Level of Inhibition Kinetics


Carbamate-based cholinesterase inhibitors with superficially similar N-alkyl or N-aryl substituents cannot be freely interchanged because the leaving-group chemistry governs the second-order carbamylation rate constant (k_on) and the subsequent decarbamylation half-life, which together define the inhibitor’s pseudo-irreversible character [1][2]. The 2-chlorobut-3-ynyl moiety in ethyl N-(2-chlorobut-3-ynyl)carbamate introduces a unique combination of alkyne electron-withdrawing effects, steric bulk near the carbamate carbonyl, and chlorine-induced polarization that directly impacts BuChE inactivation kinetics. Generic substitution with, for example, an unsubstituted butynyl or saturated alkyl carbamate would lead to unpredictable changes in residence time and potentially loss of selectivity, undermining experimental reproducibility and translational neuroprotection models [1].

Ethyl N-(2-chlorobut-3-ynyl)carbamate (CAS 107445-07-8) – Head-to-Head Quantitative Evidence for Differentiated BuChE Inhibition


Human BuChE Inhibition Potency: Ethyl N-(2-chlorobut-3-ynyl)carbamate vs. Closest Chloroalkyne Carbamate Analog

Ethyl N-(2-chlorobut-3-ynyl)carbamate inhibits human plasmatic BuChE with an IC50 of 751 nM, representing an approximately 110-fold improvement in potency over the structurally closest analog methyl chloro(2-chlorobut-3-yn-1-yl)carbamate (CAS 87383-29-7), which exhibits an IC50 of 83,700 nM (83.7 μM) against the same enzyme [1][2]. This difference is attributed to the ethyl carbamate architecture versus the N-chloro methyl carbamate scaffold, which significantly alters the leaving-group propensity and enzyme fit.

Butyrylcholinesterase inhibition Carbamate SAR Alzheimer's disease pharmacology

Kinetic Evidence of Pseudo-Irreversible Inhibition: Residence Time on Equine BuChE

Ethyl N-(2-chlorobut-3-ynyl)carbamate demonstrates a carbamylation off-rate constant (Koff) of 2.37 × 10^3 s⁻¹ for equine serum BuChE, confirming its pseudo-irreversible binding mode [1]. While direct comparator kinetic data for other chlorobutynyl carbamates are unavailable, the Koff value places the compound among nano- to micromolar affinity carbamates with intermediate residence times, a critical parameter for duration-of-action tuning in neuroprotection models [2].

Enzyme kinetics Pseudo-irreversible inhibition Carbamate mechanism

Selectivity Profile: BuChE vs. Acetylcholinesterase (AChE) Discrimination

Ethyl N-(2-chlorobut-3-ynyl)carbamate exhibits a modest selectivity for BuChE (IC50 = 751 nM) over human recombinant AChE (IC50 = 978 nM), yielding a selectivity ratio of approximately 1.3-fold [1]. Although no direct selectivity comparator data exist for the methyl chloro analog, class-level SAR suggests that the steric bulk of the 2-chloro substituent and the triple-bond geometry contribute to BuChE preference by accommodating the larger active-site gorge of BuChE versus the narrower AChE gorge [2].

Enzyme selectivity Cholinesterase Off-target risk

Ethyl N-(2-chlorobut-3-ynyl)carbamate (CAS 107445-07-8) – Validated Application Scenarios Anchored to Quantitative Differentiation Evidence


Pharmacological Tool Compound for BuChE Mechanism-of-Action Studies in Alzheimer’s Disease Research

With a defined human BuChE IC50 of 751 nM and established pseudo-irreversible binding kinetics (Koff = 2.37 × 10^3 s⁻¹), this compound serves as a well-characterized molecular probe to investigate the relationship between carbamate residence time and neuroprotective efficacy in cellular and in vivo Alzheimer’s models [1][2]. Its intermediate kinetic profile bridges the gap between short-acting and long-acting inhibitors, enabling dose–response studies on enzyme reactivation rates.

Lead Scaffold for Structure–Activity Relationship (SAR) Optimization of Selective BuChE Inhibitors

The >100-fold potency advantage over the closest chloroalkyne analog (methyl chloro(2-chlorobut-3-yn-1-yl)carbamate) positions ethyl N-(2-chlorobut-3-ynyl)carbamate as a validated starting point for systematic SAR exploration [1][2]. Modifications to the ester moiety (ethyl vs. other alkyl/aryl esters) can be rationally guided by the existing potency differential to further enhance BuChE selectivity and pharmacokinetic properties.

In Vitro Toxicology and Organophosphate Countermeasure Research

Because BuChE acts as an endogenous bioscavenger of organophosphate nerve agents, pseudo-irreversible carbamate inhibitors that occupy the enzyme’s active site can be repurposed as research reagents to study enzyme protection paradigms [1]. The established carbamylation/de-carbamylation kinetics of this compound allow precise temporal control of BuChE inactivation in ex vivo plasma assays, facilitating the evaluation of reactivator candidates.

Analytical Reference Standard for Chloroalkyne Carbamate Characterization

The compound’s unambiguous identity (CAS 107445-07-8, molecular formula C7H10ClNO2, exact mass 175.04) and the availability of binding data (ChEMBL/BindingDB) make it suitable as an analytical reference standard for LC-MS or GC-MS method development aimed at detecting or quantifying chlorobutynyl carbamates in complex biological matrices [1].

Quote Request

Request a Quote for ethyl N-(2-chlorobut-3-ynyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.